molecular formula C15H21Cl2N5O B6444453 1-benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one CAS No. 2549014-95-9

1-benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one

Cat. No.: B6444453
CAS No.: 2549014-95-9
M. Wt: 358.3 g/mol
InChI Key: ZHWMDECFDCTZCO-UHFFFAOYSA-N
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Description

1-Benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a piperazin-2-one ring, which is further substituted with a 4-methyl-4H-1,2,4-triazol-3-ylmethyl group.

Properties

IUPAC Name

1-benzyl-4-[(4-methyl-1,2,4-triazol-3-yl)methyl]piperazin-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O.2ClH/c1-18-12-16-17-14(18)10-19-7-8-20(15(21)11-19)9-13-5-3-2-4-6-13;;/h2-6,12H,7-11H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWMDECFDCTZCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1CN2CCN(C(=O)C2)CC3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one typically involves multiple steps, starting with the formation of the piperazin-2-one core This can be achieved through the cyclization of appropriate diamines under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Nucleophilic substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides, amines, and alcohols can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It has shown potential as a bioactive molecule with antimicrobial and antifungal properties.

  • Medicine: Research has explored its use as a lead compound for the development of new pharmaceuticals, particularly in the treatment of infections and inflammatory conditions.

  • Industry: The compound's unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-Benzyl-4-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperazin-2-one is similar to other triazole and piperazine derivatives, but its unique combination of functional groups sets it apart. Some similar compounds include:

  • 1,2,4-Triazoles: These compounds are known for their antimicrobial properties and are used in various pharmaceutical applications.

  • Piperazine derivatives: These compounds are often used as intermediates in the synthesis of more complex molecules and have applications in both medicine and industry.

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